molecular formula C14H14FN B3341200 N-(4-Fluorobenzyl)-3-methylaniline CAS No. 1019518-18-3

N-(4-Fluorobenzyl)-3-methylaniline

Cat. No.: B3341200
CAS No.: 1019518-18-3
M. Wt: 215.27 g/mol
InChI Key: IMKKJCAMRXSOQM-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl group substituted with a fluorine atom at the para position and a methyl group attached to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-3-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.

Another method involves the use of Suzuki-Miyaura coupling, where 4-fluorobenzylboronic acid is coupled with 3-methylaniline in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorobenzyl)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy .

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-3-methylaniline can be compared with other aniline derivatives such as:

    N-(4-Chlorobenzyl)-3-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-(4-Bromobenzyl)-3-methylaniline: Contains a bromine atom, leading to different electronic and steric properties.

    N-(4-Methylbenzyl)-3-methylaniline: Features a methyl group, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and can enhance its performance in various applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKKJCAMRXSOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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